molecular formula C12H14N2O B15214772 4H-Pyrido[1,2-a]pyrimidin-4-one, 2-ethyl-3,6-dimethyl- CAS No. 70381-71-4

4H-Pyrido[1,2-a]pyrimidin-4-one, 2-ethyl-3,6-dimethyl-

Cat. No.: B15214772
CAS No.: 70381-71-4
M. Wt: 202.25 g/mol
InChI Key: LZUPNXMYPFUBNK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-3,6-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-ethyl-3,6-dimethylpyridine with formamide in the presence of a catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the desired pyrido[1,2-a]pyrimidin-4-one ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality 2-Ethyl-3,6-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3,6-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrido[1,2-a]pyrimidin-4-ones with different functional groups .

Scientific Research Applications

2-Ethyl-3,6-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethyl-3,6-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular processes. For example, it may act as an antagonist to certain receptors or inhibit the activity of enzymes involved in critical biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one
  • 2-Methyl-3,6-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one
  • 2-Ethyl-4H-pyrido[1,2-a]pyrimidin-4-one

Uniqueness

2-Ethyl-3,6-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl and methyl groups at specific positions on the pyrido[1,2-a]pyrimidin-4-one ring enhances its reactivity and interaction with molecular targets, making it a valuable compound for various applications .

Properties

CAS No.

70381-71-4

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

2-ethyl-3,6-dimethylpyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C12H14N2O/c1-4-10-9(3)12(15)14-8(2)6-5-7-11(14)13-10/h5-7H,4H2,1-3H3

InChI Key

LZUPNXMYPFUBNK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=O)N2C(=CC=CC2=N1)C)C

Origin of Product

United States

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